

Core Compound Analysis: Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine*

CAS No.: 790263-41-1

Cat. No.: B1274314

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The foundational step in evaluating any new chemical entity is a thorough understanding of its basic properties. *N*¹,*N*¹-Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine is a chiral molecule featuring a thiophene ring attached to one carbon of an ethylenediamine backbone, with a primary amine on the same carbon and a dimethylamino group on the adjacent one.

Caption: Chemical structure of *N*¹,*N*¹-Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine.

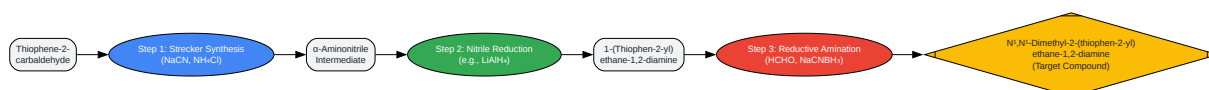
The combination of a lipophilic aromatic ring (thiophene), a basic dimethylamino group, and a primary amine offers a unique set of properties, suggesting potential for varied interactions with biological targets and utility as a ligand in catalysis.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	923183-23-7	Fluorochem
Molecular Formula	C ₈ H ₁₄ N ₂ S	Fluorochem[3]
Molecular Weight	170.27 g/mol	Fluorochem[3]
IUPAC Name	[2-amino-2-(thiophen-2-yl)ethyl]dimethylamine	Fluorochem[3]
Canonical SMILES	CN(C)CC(N)C1=CC=CS1	Fluorochem[3]
Purity	Typically ≥95%	Fluorochem[3]
LogP (calculated)	1.09	Fluorochem[3]

Synthesis and Characterization: A Strategic Approach

A robust and reproducible synthesis is paramount for any serious investigation of a compound. While a specific, peer-reviewed synthesis for CAS 923183-23-7 is not readily available in the literature, a logical and efficient pathway can be devised based on established organic chemistry principles. A plausible route begins with thiophene-2-carbaldehyde and proceeds through a Strecker-type synthesis followed by reduction and dimethylation.



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Caption: Proposed synthetic workflow for the target compound.

Causality in Synthesis Design:

- **Step 1 (Strecker Synthesis):** This is a classic and highly effective method for creating α -aminonitriles from aldehydes. It efficiently installs the crucial C-C bond and the first nitrogen atom in a single pot.
- **Step 2 (Nitrile Reduction):** The reduction of the nitrile group to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent suitable for this purpose, though other reagents like catalytic hydrogenation could also be explored. This step completes the ethylenediamine backbone.
- **Step 3 (Reductive Amination):** The selective N,N-dimethylation of the terminal primary amine is achieved through reductive amination. Using formaldehyde and a mild reducing agent like sodium cyanoborohydride (NaCNBH_3) is a well-established and high-yielding method that avoids quaternization and is selective for the more accessible primary amine over the more hindered secondary amine (if any is present).^[4]

Characterization Protocol: A self-validating system for characterization is crucial. The identity and purity of the final compound must be confirmed unequivocally.

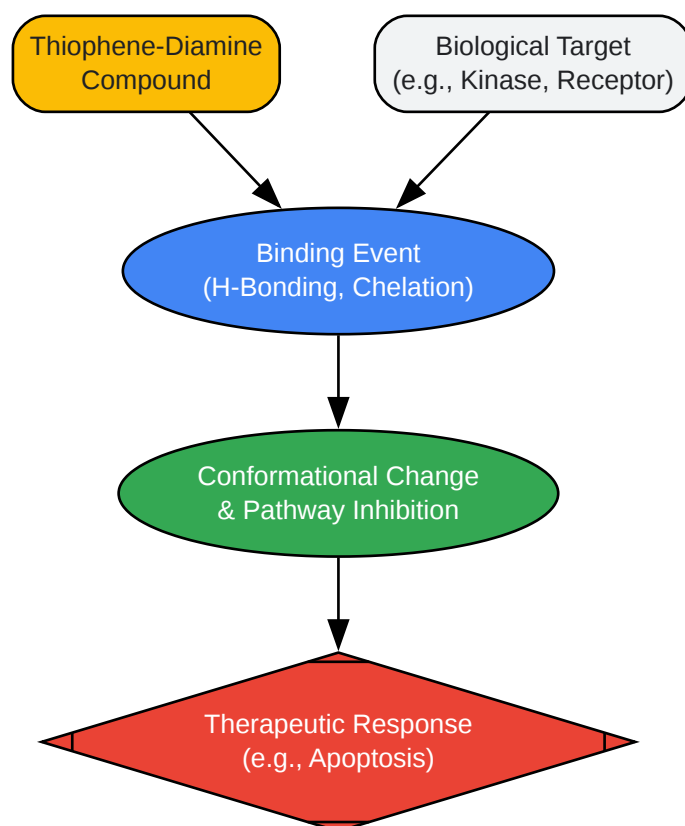
- **^1H and ^{13}C NMR Spectroscopy:** To confirm the carbon-hydrogen framework. Expected ^1H NMR signals would include singlets for the two N-methyl groups, multiplets for the ethyl backbone, and characteristic signals for the thiophene ring protons.
- **Mass Spectrometry (MS):** To confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** To identify key functional groups, such as N-H stretches for the primary amine and C-H stretches for the aromatic and aliphatic components.
- **Purity Analysis (HPLC):** To determine the purity of the final compound, ideally using a chiral column to resolve enantiomers if the synthesis is not stereospecific.

Applications in Drug Development & Catalysis

The true value of a novel compound lies in its application. The structural features of N¹,N¹-Dimethyl-2-(thiophen-2-yl)ethane-1,2-diamine suggest significant potential in two primary areas: medicinal chemistry and asymmetric catalysis.

A. Privileged Scaffold in Medicinal Chemistry: The thiophene nucleus is a cornerstone of medicinal chemistry, found in drugs with a vast range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The ethylenediamine portion provides a flexible linker and additional points for hydrogen bonding, which are critical for molecular recognition at biological targets.

- **Anticancer Potential:** Many thiophene derivatives exert their effects by inhibiting key enzymes in cancer signaling pathways, such as kinases or polymerases.[5] The diamine functionality could serve as a key pharmacophore, mimicking interactions of natural polyamines or chelating metal cofactors in enzymes.
- **Antimicrobial Activity:** Thiophene-based compounds have shown promise against drug-resistant bacteria.[6] The diamine moiety could enhance activity by increasing membrane permeability or interacting with bacterial cell wall components.[6]
- **CNS Applications:** The calculated LogP suggests moderate lipophilicity, which, combined with the basic nitrogen atoms, could facilitate crossing the blood-brain barrier. This opens possibilities for developing agents targeting central nervous system disorders.



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Caption: Conceptual signaling pathway inhibition by the compound.

B. Chiral Ligand in Asymmetric Catalysis: The chiral nature of the compound and the presence of two nitrogen atoms make it an excellent candidate for a bidentate ligand in transition metal-catalyzed reactions. Such ligands are crucial for synthesizing enantiomerically pure drugs, where a single enantiomer provides the therapeutic effect while the other may be inactive or harmful. The thiophene group can also participate in π -stacking interactions, further influencing the stereochemical outcome of a reaction.

Illustrative Experimental Protocols

The following protocols are provided as robust, field-proven methodologies. They are representative examples and should be adapted based on specific laboratory conditions and preliminary results.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)ethane-1,2-diamine (Intermediate 2)

- Step A (Strecker Synthesis):
 - In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carbaldehyde (1 equiv.) in methanol (2 M).
 - Add ammonium chloride (1.2 equiv.) followed by sodium cyanide (1.2 equiv.) in portions. Caution: Cyanide is highly toxic. Perform in a well-ventilated fume hood.
 - Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.
 - Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α -aminonitrile.
- Step B (Nitrile Reduction):

- In a flame-dried 500 mL flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 3 equiv.) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of the crude α-aminonitrile (1 equiv.) in anhydrous THF. Caution: Exothermic reaction.
- After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
- Cool the reaction to 0 °C and cautiously quench by sequential addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
- Stir the resulting slurry for 1 hour, then filter through a pad of Celite.
- Wash the filter cake with THF and ethyl acetate.
- Concentrate the combined filtrates under reduced pressure. Purify the residue by column chromatography (silica gel, gradient elution with DCM/MeOH/NH₄OH) to obtain the diamine intermediate.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells.

- Cell Culture:
 - Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the title compound in DMSO.

- Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 μM to 100 μM .
- Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for 48-72 hours.
- MTT Assay:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 $^{\circ}\text{C}$.
 - Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the viability against the compound concentration and determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

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- To cite this document: BenchChem. [Core Compound Analysis: Structure and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at:

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